

# Tepotinib for MET-Amplified Solid Tumors: A Technical Guide

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## Compound of Interest

Compound Name: *Tepotinib*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical research on **tepotinib**, a highly selective MET inhibitor, for the treatment of MET-amplified solid tumors. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapy.

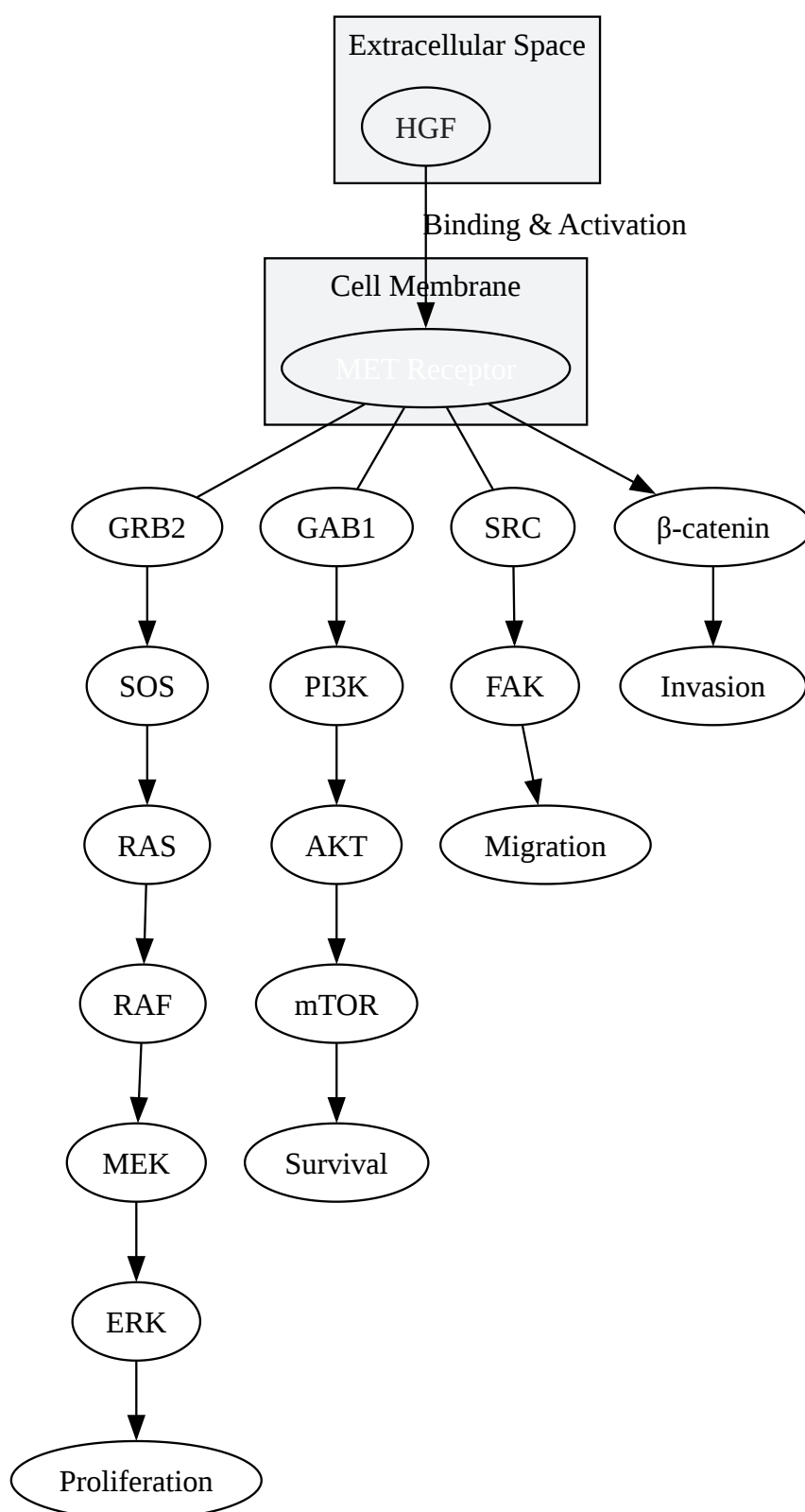
## Introduction to MET Amplification and Tepotinib

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2] Aberrant MET signaling, often driven by gene amplification, is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), and is associated with a poor prognosis.[3][4]

**Tepotinib** (Tepmetko®) is an oral, potent, and highly selective small molecule inhibitor of MET. [5][6] It effectively blocks MET phosphorylation and subsequent downstream signaling, thereby inhibiting the growth and survival of MET-dependent tumor cells.[7][8] **Tepotinib** has demonstrated significant clinical activity in patients with MET-amplified solid tumors, leading to its investigation and approval in specific cancer types.[9][10]

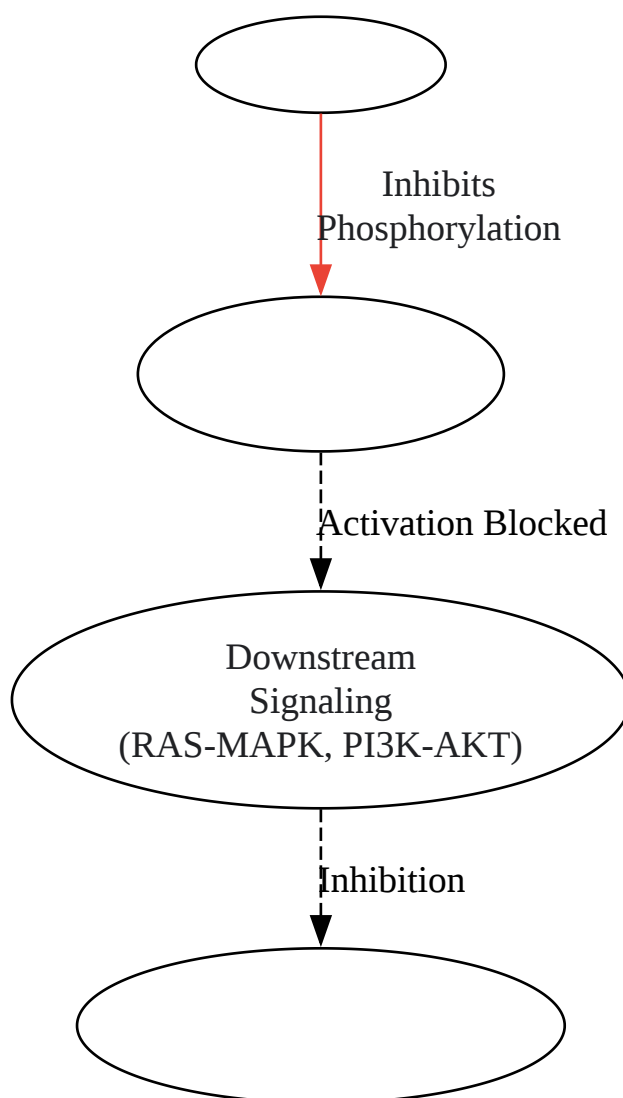
## The MET Signaling Pathway and Tepotinib's Mechanism of Action

MET receptor activation triggers a cascade of intracellular signaling events. The primary pathways involved are the RAS-MAPK pathway, which regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.<sup>[1][11]</sup> Other pathways, such as the SRC and  $\beta$ -catenin signaling pathways, also contribute to the invasive and metastatic potential of cancer cells.<sup>[1][2]</sup>



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**Tepotinib** exerts its therapeutic effect by binding to the ATP-binding pocket of the MET kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[12][13] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in MET-dependent cancer cells.



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## Clinical Efficacy of Tepotinib in MET-Amplified Solid Tumors

The clinical development of **tepotinib** has demonstrated its efficacy in patients with MET-amplified solid tumors, particularly in NSCLC. The pivotal Phase II VISION trial (NCT02864992) evaluated **tepotinib** in patients with advanced NSCLC harboring MET alterations, with Cohort

B specifically focusing on MET amplification.[4][14] Additionally, the Phase II INSIGHT trial (NCT01982955) investigated **tepotinib** in combination with gefitinib for EGFR-mutant NSCLC with acquired resistance due to MET amplification.[15]

## Clinical Trial Data Summary

The following tables summarize the key efficacy data from these clinical trials.

Table 1: Efficacy of **Tepotinib** Monotherapy in MET-Amplified NSCLC (VISION Cohort B)[4][9][14]

Endpoint	Overall Population (n=24)	First-Line (n=7)	Second-Line (n=11)	Third-Line (n=6)
Objective Response Rate (ORR)	41.7% (95% CI: 22.1-63.4)	71.4% (95% CI: 29.0-96.3)	27.3% (95% CI: 6.0-61.0)	33.3% (95% CI: 4.3-77.7)
Complete Response (CR)	4.2% (1 patient)	-	-	-
Disease Control Rate (DCR)	45.8% (95% CI: 25.6-67.2)	-	-	-
Median Duration of Response (DOR)	14.3 months (95% CI: 2.8-NE)	14.3 months (95% CI: 2.8-NE)	Not Estimable	Not Estimable
Median Progression-Free Survival (PFS)	4.2 months (95% CI: 1.4-15.6)	-	-	-
Median Overall Survival (OS)	7.5 months (95% CI: 4.0-15.6)	14.3 months (95% CI: 4.0-NE)	7.5 months (95% CI: 1.9-24.0)	2.6 months (95% CI: 0.6-NE)
NE: Not Estimable				

Table 2: Efficacy of **Tepotinib** plus Gefitinib in MET-Amplified, EGFR-Mutant NSCLC (INSIGHT Trial)[16][15]

Endpoint	Tepotinib + Gefitinib (n=12)	Chemotherapy (n=7)	Hazard Ratio (HR) (90% CI)
Median Progression-Free Survival (PFS) - Investigator Assessment	16.6 months (90% CI: 8.3-22.1)	4.2 months (90% CI: 1.4-7.0)	0.13 (0.04-0.43)
Median Progression-Free Survival (PFS) - Independent Review	19.3 months (90% CI: 5.6-22.1)	4.2 months (90% CI: 1.4-7.0)	0.16 (0.05-0.52)
Median Overall Survival (OS)	37.3 months (90% CI: 21.1-52.1)	13.1 months (90% CI: 3.3-22.6)	0.10 (0.02-0.36)
Objective Response Rate (ORR)	66.7%	42.9%	-
Median Duration of Response (DOR)	19.9 months	2.8 months	-

## Experimental Protocols

The following sections detail the key methodologies employed in the clinical trials evaluating **tepotinib** for MET-amplified tumors.

## Patient Selection and Biomarker Assessment

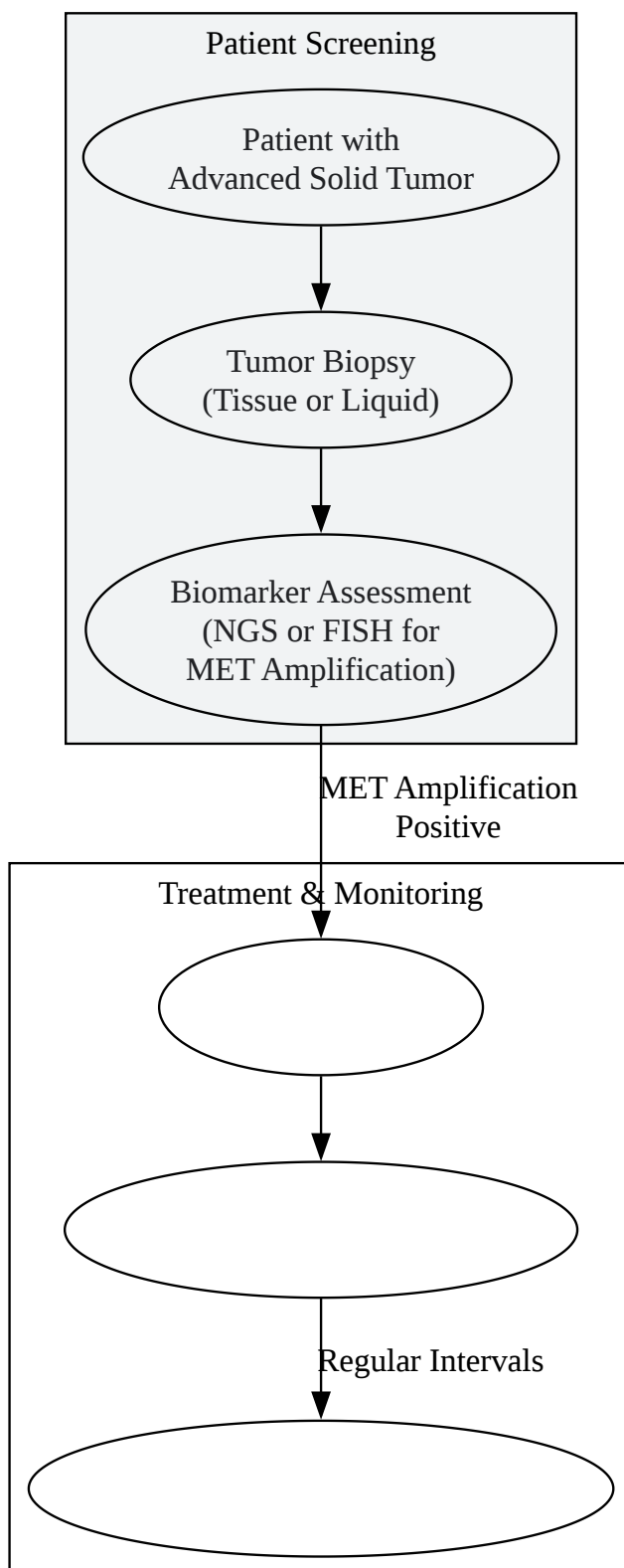
VISION Trial (Cohort B):[4][9]

- Inclusion Criteria: Patients with locally advanced or metastatic NSCLC with high-level MET amplification detected by a liquid biopsy assay (Guardant360®). High-level MET amplification was defined as a gene copy number (GCN) of  $\geq 2.5$  in circulating tumor DNA (ctDNA). Patients had an ECOG performance status of 0 or 1 and had received 0-2 prior lines of therapy. EGFR/ALK wild-type status was required.

- Biomarker Assessment: MET amplification was prospectively determined using a ctDNA-based next-generation sequencing (NGS) assay.

INSIGHT Trial:[16][15]

- Inclusion Criteria: Patients with EGFR-mutant NSCLC who had progressed on prior EGFR TKI therapy and had MET amplification.
- Biomarker Assessment: MET amplification was determined by fluorescence in situ hybridization (FISH) on tumor tissue.



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## Dosing and Administration

In the VISION and INSIGHT trials, **tepotinib** was administered orally at a dose of 500 mg (containing 450 mg of the active moiety) once daily.[\[4\]](#)[\[9\]](#)[\[15\]](#)

## Efficacy and Safety Assessment

- **Efficacy:** The primary endpoint in the VISION trial was the objective response rate (ORR) as assessed by an independent review committee according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[\[4\]](#) Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[\[4\]](#)
- **Safety:** Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

## Mechanisms of Resistance to Tepotinib

As with other targeted therapies, acquired resistance to **tepotinib** can develop. Identified mechanisms of resistance include:

- **On-target resistance:** Acquired mutations in the MET kinase domain, such as D1228 and Y1230 mutations, can interfere with **tepotinib** binding.[\[17\]](#)[\[18\]](#)
- **Bypass signaling:** Activation of alternative signaling pathways, such as the RAS-MAPK pathway, can circumvent MET inhibition and promote tumor cell survival.[\[19\]](#)[\[20\]](#)

Further research is ongoing to better understand and overcome these resistance mechanisms, potentially through combination therapies.[\[19\]](#)

## Conclusion

**Tepotinib** has demonstrated significant and durable clinical activity in patients with MET-amplified solid tumors, particularly in NSCLC. Its high selectivity for MET offers a targeted therapeutic approach for this patient population with a generally manageable safety profile. The ongoing research into resistance mechanisms and potential combination strategies will be crucial for optimizing the use of **tepotinib** and improving patient outcomes in the long term. This guide provides a foundational understanding for professionals engaged in the continued development and application of this important targeted therapy.

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